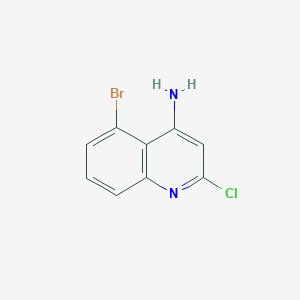

5-Bromo-2-chloroquinolin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrClN2 |

|---|---|

Molecular Weight |

257.51 g/mol |

IUPAC Name |

5-bromo-2-chloroquinolin-4-amine |

InChI |

InChI=1S/C9H6BrClN2/c10-5-2-1-3-7-9(5)6(12)4-8(11)13-7/h1-4H,(H2,12,13) |

InChI Key |

KZHLMVNQZVBHEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CC(=N2)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Reaction Pathways for 5 Bromo 2 Chloroquinolin 4 Amine

Retrosynthetic Analysis and Strategic Disconnections for 5-Bromo-2-chloroquinolin-4-amine

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available starting materials. For a polysubstituted quinoline (B57606) like this compound, several disconnection strategies can be envisioned, primarily centered on the bonds that form the heterocyclic ring.

The most common and effective strategy involves disconnecting the functional groups from the quinoline core before breaking the ring itself. A primary disconnection is the C4-N bond of the amine group, leading to the precursor 5-Bromo-2,4-dichloroquinoline . This intermediate is highly valuable as the two chlorine atoms exhibit differential reactivity, allowing for selective substitution. The chloro group at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the one at C2, enabling a regioselective amination to form the target molecule.

Further disconnection of 5-Bromo-2,4-dichloroquinoline at the C-Cl bonds points to the dihydroxy intermediate, 5-Bromo-4-hydroxyquinolin-2(1H)-one . This diketo-tautomer is a common intermediate in quinoline synthesis and can be accessed through well-established cyclization reactions.

The final key disconnection involves breaking the quinoline ring of the dihydroxy intermediate. A logical approach, corresponding to a Conrad-Limpach-type synthesis, involves disconnecting the N1-C2 and C3-C4 bonds. This leads back to two fundamental building blocks: 3-Bromoaniline (B18343) and a three-carbon component such as diethyl malonate . This pathway is often favored due to the commercial availability and predictable reactivity of the aniline (B41778) and β-dicarbonyl precursors.

Table 1: Retrosynthetic Analysis of this compound

| Disconnection Step | Target/Intermediate | Precursor(s) | Corresponding Forward Reaction |

|---|---|---|---|

| C4-N Bond | This compound | 5-Bromo-2,4-dichloroquinoline + Amine Source (e.g., NH₃) | Nucleophilic Aromatic Substitution (SNAr) |

| C-Cl Bonds | 5-Bromo-2,4-dichloroquinoline | 5-Bromo-4-hydroxyquinolin-2(1H)-one | Chlorination (e.g., POCl₃) |

| Quinoline Ring (N1-C2, C3-C4) | 5-Bromo-4-hydroxyquinolin-2(1H)-one | 3-Bromoaniline + Diethyl malonate | Conrad-Limpach Reaction |

Direct Synthesis Approaches to the Halogenated Quinoline Core

The forward synthesis of this compound can be achieved through various methods, ranging from historical name reactions to contemporary catalytic systems. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency.

Classical Quinoline Synthesis Reactions and Their Adaptations for Halogenated Precursors

The foundational methods of quinoline synthesis, discovered in the late 19th century, remain relevant today and can be adapted for complex targets. researchgate.net

The Friedländer synthesis is a powerful method for constructing quinolines, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases. researchgate.netwikipedia.org

To apply this to this compound, one would theoretically require a 2-amino-6-bromobenzaldehyde or a related ketone. The second component would need to provide the C2 and C3 atoms with the appropriate functionalities for subsequent conversion to the 2-chloro and 4-amino groups. A significant challenge in this approach is the limited commercial availability of the requisite ortho-amino benzaldehyde (B42025) precursor. A modern modification to overcome this involves the in-situ reduction of a 2-nitrobenzaldehyde, which may be more accessible. researchgate.net For instance, the reaction of 2-nitro-6-bromobenzaldehyde with an active methylene (B1212753) compound in the presence of a reducing agent like iron in acetic acid could provide a direct route to the quinoline ring. researchgate.net

The Skraup and Doebner-von Miller (DVM) reactions are mechanistically related syntheses that use an aniline as a key starting material. lookchem.comwikipedia.org The Skraup reaction employs glycerol, while the DVM reaction uses an α,β-unsaturated aldehyde or ketone. nih.gov These reactions are typically performed under harsh acidic conditions. nih.gov

A synthesis starting with 3-bromoaniline would be expected to yield 5-bromoquinoline (B189535) after cyclization and aromatization. However, this product lacks the necessary substituents at the C2 and C4 positions. Converting 5-bromoquinoline to the final target would require a multi-step sequence, likely involving:

N-oxidation of the quinoline ring.

Concurrent chlorination at the C2 and C4 positions using an agent like phosphorus oxychloride (POCl₃).

Selective amination at the more reactive C4 position.

While feasible, this circuitous route makes the Skraup-DVM synthesis a less direct and potentially lower-yielding approach for this specific target compared to building the functionalities in during the initial cyclization. The mechanism of this synthesis is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. nih.gov

Other classical methods also offer potential, though often indirect, pathways.

Combes Quinoline Synthesis : This method involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org Reacting 3-bromoaniline with an unsymmetrical β-diketone could lead to a mixture of regioisomeric quinolines. Careful selection of the diketone is crucial to install the correct substituents. For example, using benzoylacetone (B1666692) could lead to a 5-bromo-2-methyl-4-phenylquinoline, which is not the desired substitution pattern. The reaction's utility for the target compound is therefore limited unless a custom β-dicarbonyl precursor is employed.

Pfitzinger Reaction : A variation of the Friedländer synthesis, the Pfitzinger reaction condenses isatin (B1672199) (or its corresponding isatic acid) with a carbonyl compound to yield a quinoline-4-carboxylic acid. researchgate.netresearchgate.net To synthesize the target's core structure, one would start with 4-bromoisatin . The reaction with a suitable carbonyl compound would produce a 5-bromoquinoline-4-carboxylic acid derivative. This would necessitate subsequent steps for decarboxylation, chlorination at C2, and amination at C4, making it a lengthy process.

Povarov Reaction : This reaction is a formal [4+2] cycloaddition used to synthesize tetrahydroquinolines, which can then be oxidized to quinolines. researchgate.net It typically involves the reaction of an aniline, an aldehyde, and an activated alkene. While versatile, its application to produce a highly substituted quinoline like the target molecule is not straightforward and would require significant post-cyclization functional group manipulation.

Table 2: Comparison of Classical Synthesis Routes for the Halogenated Quinoline Core

| Reaction Name | Required Halogenated Precursor(s) | Initial Product/Intermediate Type | Suitability for Target Synthesis |

|---|---|---|---|

| Friedländer | 2-Amino-6-bromobenzaldehyde + α-methylene compound | Polysubstituted quinoline | Direct but precursor availability is a challenge. |

| Conrad-Limpach | 3-Bromoaniline + β-ketoester (e.g., diethyl malonate) | 5-Bromo-4-hydroxyquinolin-2(1H)-one | High, provides a key intermediate for chlorination. |

| Skraup/DVM | 3-Bromoaniline + Glycerol or α,β-unsaturated carbonyl | 5-Bromoquinoline | Low, requires extensive post-cyclization functionalization. |

| Combes | 3-Bromoaniline + β-diketone | 5-Bromo-2,4-disubstituted quinoline | Moderate, depends heavily on the choice of diketone. |

| Pfitzinger | 4-Bromoisatin + Carbonyl compound | 5-Bromoquinoline-4-carboxylic acid | Low, requires multiple post-synthesis modifications. |

Modern Catalytic Approaches for Quinoline Annulation

Modern organic synthesis has sought to improve upon classical methods by introducing catalysts that enhance reaction rates, improve yields, and allow for milder conditions. Many of these advancements have been applied to the Friedländer synthesis. nih.gov

A variety of catalysts have been shown to be effective, including:

Brønsted acids : p-Toluenesulfonic acid has been used to promote the reaction under solvent-free conditions. organic-chemistry.org

Lewis acids : Catalysts such as neodymium(III) nitrate (B79036) have proven efficient for synthesizing functionalized quinolines. organic-chemistry.org

Iodine : Molecular iodine serves as a simple and effective catalyst for Friedländer annulation. organic-chemistry.org

Heterogeneous catalysts : Solid acid catalysts like nanoporous aluminosilicates (e.g., AlKIT-5) offer high efficiency, selectivity, and the advantage of being recyclable. nih.gov

These catalytic methods primarily accelerate the established reaction mechanism of condensation followed by cyclodehydration. wikipedia.org Their application to the synthesis of this compound would still depend on the availability of the appropriate 2-amino-6-bromo-substituted carbonyl precursor. However, the use of these catalysts could make the synthesis more efficient and environmentally friendly compared to traditional high-temperature or strongly acidic/basic conditions. organic-chemistry.orgnih.gov

Transition-Metal Catalysis (e.g., Palladium, Rhodium, Copper)

Transition-metal catalysis has revolutionized the synthesis of quinolines, providing powerful tools for carbon-carbon and carbon-nitrogen bond formation. ias.ac.inresearchgate.net Catalysts based on palladium, rhodium, and copper are particularly prominent in the literature for their ability to facilitate complex transformations under mild conditions. ias.ac.inorganic-chemistry.orgacs.org

Palladium-catalyzed reactions, for instance, are widely used for cross-coupling reactions to introduce various substituents onto the quinoline core. organic-chemistry.org Rhodium and copper catalysts are also instrumental in C-H activation and annulation reactions to build the quinoline ring system itself. ias.ac.inorganic-chemistry.org For example, copper-catalyzed one-pot syntheses involving the reaction of anilines and aldehydes have been shown to be an efficient route to substituted quinolines. ias.ac.in

Table 1: Examples of Transition-Metal Catalyzed Quinoline Synthesis

| Catalyst | Reactants | Product Type | Reference |

| Palladium(II) | Benzamidine, Terminal Alkynes | Substituted Quinolines | organic-chemistry.org |

| Copper(I) Bromide | o-Bromoanilines, Cyclopropanols | Substituted Quinolines | ias.ac.in |

| Rhodium(III) | Azines, Heteroarenes | C3-Arylated Quinolines | acs.org |

| Iron(II) Phthalocyanine | N-propargyl aromatic amines, Acyl oxime esters | 3-Acylated Quinolines | organic-chemistry.org |

C-H Activation and Functionalization Strategies

Direct C-H activation is an increasingly important strategy for the regioselective functionalization of quinolines, offering an atom-economical approach that avoids the pre-functionalization of starting materials. acs.orgnih.gov This method allows for the direct introduction of functional groups at specific positions on the quinoline ring, which can be challenging to achieve through traditional methods. nih.gov

Transition metals play a crucial role in mediating these transformations, with the metal center coordinating to the quinoline and facilitating the cleavage of a specific C-H bond. nih.gov The choice of metal catalyst and directing group can steer the functionalization to different positions on the quinoline scaffold. acs.orgrsc.org For example, the use of a directing group on the nitrogen of the quinoline ring can guide the metal catalyst to activate a C-H bond at the C8 position. acs.org

Photo-induced and Green Chemistry Synthetic Protocols

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. tandfonline.comresearchgate.net Photo-induced reactions, which utilize visible light as an energy source, offer a green alternative to traditional heating methods. organic-chemistry.orgacs.org These reactions can often be carried out at room temperature and may not require a metal catalyst. organic-chemistry.orgresearchgate.net For example, visible-light-mediated oxidative cyclization has been used to synthesize quinolines from 2-aminobenzyl alcohols and secondary alcohols. organic-chemistry.org

Regioselective Introduction of Bromo, Chloro, and Amino Substituents

The synthesis of this compound requires the precise and regioselective introduction of three different functional groups onto the quinoline backbone.

Halogenation Procedures for Bromine at C5 and Chlorine at C2

The introduction of a bromine atom at the C5 position and a chlorine atom at the C2 position necessitates carefully controlled halogenation reactions. The regioselectivity of these reactions is paramount to avoid the formation of undesired isomers.

For the C5-bromination, methods involving the remote C-H halogenation of 8-substituted quinolines have been developed. rsc.orgnih.gov These reactions can proceed under metal-free conditions using reagents like trihaloisocyanuric acids. rsc.orgnih.gov Iron(III)-catalyzed halogenation of 8-amidoquinolines in water has also been reported as a method for C5-halogenation. mdpi.com

The introduction of chlorine at the C2 position can be achieved from a precursor like a quinolin-2-one or through the reaction of a 2-vinylaniline (B1311222) with a chlorinating agent such as diphosgene. nih.govwikipedia.org

Amination Reactions at the C4 Position

The final step in the synthesis of the target molecule is the introduction of an amino group at the C4 position. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction on a 4-chloroquinoline (B167314) precursor. The chlorine atom at the C4 position is activated towards nucleophilic attack by the nitrogen atom of the quinoline ring.

Alternatively, palladium-catalyzed amination reactions can be employed, which often proceed under milder conditions and with a broader substrate scope. researchgate.net The choice of amination method will depend on the specific substrate and the desired reaction conditions.

Multi-Step Synthesis Pathways and Optimization of Reaction Conditions

A plausible synthetic route could involve the initial synthesis of a substituted quinoline core, followed by sequential halogenation at the C5 and C2 positions, and finally, amination at the C4 position. Each step would require optimization of parameters such as catalyst, solvent, temperature, and reaction time to achieve the best possible outcome.

Yield Enhancement and Selectivity Control

A significant challenge in the synthesis of substituted quinolines is achieving regioselectivity, particularly when multiple reactive sites are present on the precursor molecules. In the synthesis of related halo-quinolines, such as 7-bromo-4-chloroquinoline (B1278252), a common strategy involves the cyclization of a substituted aniline. For instance, the condensation of 3-bromoaniline with Meldrum's acid and trimethyl orthoformate yields an enamine intermediate. nih.gov Subsequent cyclization, often accelerated by microwave irradiation, can lead to a mixture of regioisomers. nih.gov

To enhance the yield of the desired isomer and control selectivity, the reaction conditions must be meticulously optimized. This includes the choice of solvent, temperature, and catalyst. In some cases, a mixture of isomers is formed, which can be challenging to separate. nih.gov However, subsequent reaction steps, such as chlorination with phosphorus oxychloride (POCl₃), can sometimes facilitate the separation of the desired isomer by altering the physical properties of the compounds, making them amenable to standard purification techniques like column chromatography. nih.gov

For the synthesis of a related compound, 5-Bromo-2,4-dichloropyridine, a method starting from 2-amino-4-chloropyridine (B16104) has been developed with a focus on high yields. This process involves a bromination reaction using N-bromosuccinimide, followed by a diazotization and chlorination sequence. google.com This multi-step synthesis reports a total yield greater than 50%, which is a significant improvement over methods that suffer from low selectivity and the formation of hard-to-separate byproducts. google.com The control of temperature during the diazotization reaction is crucial for the success of this pathway. google.com

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The isolation and purification of this compound and its precursors are critical steps to ensure the purity of the final product. Common techniques employed include crystallization, extraction, and chromatography.

Following a reaction, the crude product is often diluted with a solvent like ethyl acetate (B1210297) and washed with brine. chemicalbook.com Drying over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate is a standard procedure to remove residual water. google.comchemicalbook.com The solvent is then removed under reduced pressure to yield the crude product. chemicalbook.com

Flash column chromatography is a widely used method for the purification of synthetic intermediates and final products in quinoline chemistry. nih.gov For example, the separation of 7-bromo-4-chloroquinoline from its 5-bromo isomer was successfully achieved using column chromatography. nih.gov The choice of eluent system, often a mixture of solvents with varying polarities like dichloromethane (B109758) and methanol, is optimized to achieve the best separation. nih.gov

In some instances, intermediates are used in the next synthetic step without further purification if the initial reaction provides a product of sufficient purity. nih.govchemicalbook.com For final products, purity and identity are typically confirmed using analytical techniques such as UPLC/MS (Ultra-Performance Liquid Chromatography/Mass Spectrometry) and ¹H-NMR (Proton Nuclear Magnetic Resonance) spectroscopy. nih.gov The formation of hydrochloride salts by dissolving the purified product in a saturated methanolic solution of hydrochloric acid is another common practice to obtain a stable, crystalline solid. nih.gov

| Intermediate/Product | Purification/Isolation Technique | Reference |

| 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | Dilution with ethyl acetate, washing with brine, drying over MgSO₄, and solvent evaporation. Used without further purification. | chemicalbook.com |

| 7-bromo-4-chloroquinoline | Separation from its 5-bromo isomer by column chromatography following chlorination. | nih.gov |

| 2-amino-5-bromo-4-chloropyridine (intermediate) | Extraction with ethyl acetate after pH adjustment, washing with brine, drying over sodium sulfate, and concentration. | google.com |

| 5-Bromo-2,4-dichloropyridine | Column chromatography after extraction and drying. | google.com |

| Substituted 4-aminoquinoline (B48711) analogs | Flash chromatography with a dichloromethane/methanol gradient, followed by conversion to HCl salts. | nih.gov |

Novel Synthetic Routes for this compound and its Key Precursors

Research into novel synthetic routes for this compound and its precursors is driven by the need for more efficient, cost-effective, and scalable methods. One area of exploration is the development of robust routes to key intermediates that allow for diversification.

A notable approach involves the synthesis of 7-bromo-4-chloroquinoline, a key intermediate that allows for selective functionalization due to the differential reactivity of the chloro and bromo substituents. nih.gov This strategy highlights the importance of designing synthetic pathways that generate versatile building blocks.

Another innovative approach is demonstrated in the synthesis of 5-bromo-2-chloro-4'-ethoxydiphenylmethane. This multi-step synthesis begins with the chlorination of o-chlorobenzoic acid, followed by a Friedel-Crafts acylation, bromination, reduction, and finally a substitution reaction. patsnap.com This pathway showcases a sequence of classical organic reactions applied to the construction of a complex molecule, which could potentially be adapted for the synthesis of quinoline derivatives.

The development of synthetic methods that avoid harsh reaction conditions, such as extremely low temperatures, is also a priority. For instance, a method for synthesizing 5-Bromo-2,4-dichloropyridine was developed to overcome the challenges of previous methods that required temperatures of -100 °C, which are difficult to implement on an industrial scale. google.com This improved method utilizes readily available starting materials and avoids dangerous reagents, making it more suitable for large-scale production. google.com

| Compound | Starting Material | Key Reaction Steps | Advantages | Reference |

| 7-bromo-4-chloroquinoline | 3-bromoaniline, Meldrum's acid, trimethyl orthoformate | Condensation, cyclization (microwave-assisted), chlorination | Provides a key intermediate for diversification. | nih.gov |

| 5-bromo-2-chloro-4'-ethoxydiphenylmethane | o-chlorobenzoic acid | Chlorination, Friedel-Crafts acylation, bromination, reduction, substitution | Multi-step synthesis from a simple starting material. | patsnap.com |

| 5-Bromo-2,4-dichloropyridine | 2-amino-4-chloropyridine | Bromination, diazotization, chlorination | Avoids extreme low temperatures, high yield, suitable for large-scale production. | google.com |

Reactivity Profiles and Derivatization Chemistry of 5 Bromo 2 Chloroquinolin 4 Amine

Differential Reactivity of Halogen Atoms at C5 and C2 Positions

The quinoline (B57606) ring system of 5-Bromo-2-chloroquinolin-4-amine features two halogen atoms, a chlorine at the C2 position and a bromine at the C5 position. Their differing electronic environments and steric accessibility lead to selective reactivity, which is a key aspect of its synthetic utility.

Nucleophilic Aromatic Substitution Reactions on the Halogenated Quinolone System

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the quinoline core. The reactivity of the halogen substituents is significantly influenced by their position on the ring. In the case of dihaloquinolines, the chlorine atom at the C2 position is generally more susceptible to nucleophilic attack than the bromine atom at the C5 position. This is because the C2 and C4 positions are electronically activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. mdpi.comlibretexts.org

The general mechanism for SNAr involves the attack of a nucleophile on the electron-deficient carbon atom, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, particularly when electron-withdrawing groups are present at the ortho and para positions relative to the leaving group. libretexts.orgmasterorganicchemistry.com The subsequent departure of the halide ion restores the aromaticity of the ring. libretexts.orgyoutube.com

In the context of this compound, the C2-chloro substituent is more readily displaced by various nucleophiles, such as amines, alkoxides, and thiolates. mdpi.comnih.gov This selective reactivity allows for the introduction of a wide range of functional groups at the C2 position while leaving the C5-bromo substituent intact for subsequent transformations. The reaction conditions for these substitutions can vary, often requiring heat and the presence of a base to facilitate the reaction. nih.gov

Table 1: Comparison of Halogen Reactivity in Nucleophilic Aromatic Substitution

| Position | Halogen | Relative Reactivity | Influencing Factors |

|---|---|---|---|

| C2 | Chlorine | Higher | Electron-withdrawing effect of the ring nitrogen activates this position for nucleophilic attack. |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the derivatization of this compound. researchgate.net The differential reactivity of the C-Br and C-Cl bonds is exploited to achieve selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in these catalytic cycles.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with a halide. The higher reactivity of the C-Br bond allows for the selective coupling of aryl or vinyl boronic acids at the C5 position, leaving the C2-chloro group untouched for further modification. researchgate.netnih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with a halide. Similar to the Suzuki coupling, the C5-bromo position is preferentially functionalized. youtube.com

Heck Coupling: This reaction involves the coupling of an alkene with a halide. The C5-bromo position is again the more reactive site for this transformation. nih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between a halide and an amine. The greater reactivity of the C-Br bond allows for the selective introduction of an amino group at the C5 position. acs.org

This selectivity allows for a stepwise functionalization strategy, where the C5 position is first modified via a palladium-catalyzed cross-coupling reaction, followed by a nucleophilic aromatic substitution at the C2 position.

Reductive Dehalogenation Studies

Reductive dehalogenation offers a method to selectively remove one or both halogen atoms. The differential reactivity of the C-Br and C-Cl bonds can also be observed in these reactions. The C-Br bond is generally more susceptible to reduction than the C-Cl bond. This allows for the selective removal of the bromine atom at the C5 position to yield 2-chloroquinolin-4-amine. More stringent reaction conditions would be required to remove the chlorine atom at the C2 position. Studies on similar halobenzoates have shown that reductive dechlorination can occur aerobically. nih.gov

Functionalization Reactions of the Amino Group at the C4 Position

The amino group at the C4 position of this compound is a key site for further derivatization, allowing for the introduction of a wide array of functionalities.

Acylation, Alkylation, and Arylation Transformations

The primary amino group at C4 can readily undergo various transformations:

Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. For example, reaction with acetic anhydride (B1165640) can yield N-(5-bromo-2-chloroquinolin-4-yl)acetamide. mdpi.com This reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. This reaction can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent.

Arylation: The amino group can also be arylated through reactions like the Buchwald-Hartwig amination or Chan-Lam coupling with arylboronic acids. mdpi.commdpi.com These reactions provide access to N-aryl-4-aminoquinoline derivatives.

These transformations are valuable for modifying the electronic and steric properties of the molecule, which can be crucial for its application in various fields.

Condensation Reactions for Schiff Base and Imine Formation

The primary amino group at the C4 position can undergo condensation reactions with aldehydes or ketones to form Schiff bases or imines. masterorganicchemistry.comredalyc.org This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, followed by dehydration to yield the C=N double bond. libretexts.orglibretexts.org

The formation of Schiff bases is a versatile method for introducing a wide range of substituents onto the quinoline core. nih.govnih.govresearchgate.net These derivatives often exhibit interesting biological activities and can serve as ligands in coordination chemistry. The reaction is reversible and the rate is often dependent on the pH of the reaction medium. libretexts.org

Table 2: Summary of Functionalization Reactions

| Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|

| Nucleophilic Aromatic Substitution (C2) | Amines, Alkoxides, Thiolates | -NR₂, -OR, -SR |

| Suzuki Coupling (C5) | R-B(OH)₂ / Pd catalyst | -R (Aryl, Vinyl) |

| Sonogashira Coupling (C5) | R-C≡CH / Pd catalyst | -C≡C-R |

| Heck Coupling (C5) | Alkenes / Pd catalyst | -CH=CH-R |

| Buchwald-Hartwig Amination (C5) | R₂NH / Pd catalyst | -NR₂ |

| Acylation (C4-NH₂) | Acyl chlorides, Anhydrides | -NHCOR |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-chloroquinolin-4-amine |

| N-(5-bromo-2-chloroquinolin-4-yl)acetamide |

| N-aryl-4-aminoquinoline |

| Schiff bases |

| Imines |

| Meisenheimer complex |

| 2,4-dichloroquinazoline |

| 2-chloro-4-aminoquinazolines |

| 2,4-diaminoquinazolines |

| 4-anilinoquinazolines |

| 4-chloroquinazolines |

| 4-aminoquinazolines |

| 2-bromothiophenol |

| N-alkyl-phenothiazines |

| N-arylphenothiazines |

| 2,4-dinitrofluorobenzene |

| 4-bromonitrobenzene |

| 4-nitromethoxybenzene |

| 2-bromo-5-chloro thiophene |

| 2,5-bisarylthiophenes |

| 2-chloro-5-(4-methoxyphenyl) thiophene |

| 5-bromo-2-chlorobenzoic acid |

| 5-bromo-2-chlorobenzoyl chloride |

| 5-bromo-2-chloro-4'-ethoxy benzophenone |

| 5-bromo-2-aminobenzimidazole |

| N-(5-Bromo-1H-benzo[d]imidazol-2-yl) Acetamide |

| 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol |

| 2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]-4-methoxy phenol |

| 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine |

| 4-amino-5-bromo-2-chloropyrimidine |

| 4-Amino-5-bromo-2-chloropyridine |

| N-Allyl-5-bromo-2-chloropyrimidin-4-amine |

| 5-Bromo-2-chloro-N-propylpyrimidin-4-amine |

| N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines |

| N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine |

| N1-(7-chloroquinolin-4-yl)propane-1,3-diamine |

Cyclization Reactions involving the Amino Group

The 4-amino group is a key functional handle for constructing fused heterocyclic systems, leading to the formation of polycyclic structures with significant biological interest, such as pyrimido[4,5-b]quinolines. These annulation reactions typically involve the reaction of the amino group with bifunctional electrophiles, leading to the formation of a new ring fused to the quinoline core.

One established strategy for forming such fused systems is the reaction of a 4-aminoquinoline (B48711) derivative with reagents that can provide the necessary atoms to complete a pyrimidine (B1678525) ring. For instance, related 2-chloroquinoline-3-carbonitriles can undergo cyclization with binucleophiles like guanidine (B92328) hydrochloride, urea, or thiourea (B124793) to yield pyrimido[4,5-b]quinoline-4-ones. nih.gov This suggests that the 4-amino group of this compound could potentially react with various one-carbon or three-atom synthons to build an adjacent pyrimidine ring.

A significant transformation in this context is the Dimroth rearrangement, a process that involves the isomerization of N-substituted heterocyclic compounds. In the synthesis of novel anticancer agents, a Dimroth rearrangement of intermediate pyrimidine species has been used to produce N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines. nih.gov This highlights a potential pathway where the exocyclic amino group of a derivatized this compound could be incorporated into a new heterocyclic ring via rearrangement.

The synthesis of these fused ring systems can be achieved through various methods, including multicomponent reactions which offer a streamlined approach to complex molecules. rsc.org Such strategies underscore the potential of the 4-amino group to act as a nucleophilic component in one-pot reactions to generate diverse pyrimido[4,5-b]quinoline libraries.

| Reaction Type | Reagents/Conditions | Product Class | Significance |

| Annulation/Cyclization | Guanidine, Urea, Thiourea | Pyrimido[4,5-b]quinolin-4-ones | Formation of fused bioactive heterocycles. nih.gov |

| Dimroth Rearrangement | Base or heat on N-substituted precursors | Isomerized Pyrimido[4,5-b]quinolines | Access to diverse substitution patterns on the fused ring. nih.gov |

| Multicomponent Reaction | Aldehydes, β-diketones | Highly substituted Pyrimido[4,5-b]quinolines | Efficient, atom-economical synthesis of complex analogs. rsc.org |

Electrophilic and Nucleophilic Reactions on the Quinoline Ring System

The quinoline ring in this compound is subject to both nucleophilic and electrophilic attacks, with the existing substituents governing the regioselectivity of these transformations. The two halogen atoms at positions C2 and C5 are particularly important, serving as versatile handles for further functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This reactivity is enhanced by the electron-withdrawing nature of the quinoline nitrogen. The C4 position is also known to be highly activated towards nucleophilic attack, but in the target molecule, it is already substituted with an amino group. Therefore, the C2-chloro substituent is the primary site for SNAr reactions with various nucleophiles such as amines, alcohols, and thiols. This allows for the selective replacement of the chlorine atom to introduce a wide array of functional groups. For example, reacting 2,4-dichloroquinazolines (a related heterocyclic system) with amines regioselectively yields 2-chloro-4-aminoquinazolines, demonstrating the higher reactivity of the C4 position in that system. mdpi.com In this compound, the C2 position is the analogous reactive site for such substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C5 position is an ideal site for palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net The differential reactivity between the C-Cl and C-Br bonds allows for selective functionalization. Generally, the C-Br bond is more reactive in standard cross-coupling conditions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) than the C-Cl bond. This enables the introduction of aryl, alkyl, alkynyl, and amino groups at the C5 position while leaving the C2-chloro atom intact for subsequent nucleophilic substitution. This orthogonal reactivity is a powerful tool in the synthesis of complex analogs. nih.gov

| Reaction Type | Position | Typical Reagents | Catalyst/Conditions | Product |

| Nucleophilic Aromatic Substitution | C2 | Amines, Alcohols, Thiols | Base, heat | 2-Substituted-5-bromoquinolin-4-amine |

| Suzuki Coupling | C5 | Aryl/heteroaryl boronic acids | Pd catalyst (e.g., Pd(PPh₃)₄), base | 5-Aryl-2-chloroquinolin-4-amine |

| Heck Coupling | C5 | Alkenes | Pd catalyst (e.g., Pd(OAc)₂), base | 5-Alkenyl-2-chloroquinolin-4-amine |

| Sonogashira Coupling | C5 | Terminal alkynes | Pd/Cu catalysts, base | 5-Alkynyl-2-chloroquinolin-4-amine |

| Buchwald-Hartwig Amination | C5 | Amines | Pd catalyst, phosphine (B1218219) ligand, base | 5-Amino-2-chloroquinolin-4-amine |

Electrophilic Aromatic Substitution

Rational Design and Synthesis of Advanced Analogs and Conjugates Based on the this compound Scaffold

The this compound scaffold is an excellent starting point for the rational design of novel molecules with tailored properties, particularly for medicinal chemistry applications. The distinct reactivity of the C2-chloro and C5-bromo positions allows for a modular and strategic approach to building libraries of advanced analogs. nih.gov

A common strategy involves using the C5-bromo position as an anchor point for diversification via cross-coupling reactions, followed by modification at the C2 and/or C4 positions. For instance, in the development of antimalarial agents, a similar 7-bromo-4-chloroquinoline (B1278252) was used as a key intermediate. nih.gov The bromo-position was functionalized using Suzuki, Ullmann, and Negishi couplings to introduce a variety of aryl, ether, and alkyl substituents. Subsequently, the chloro-position was substituted with a diamine side chain. This systematic approach allows for the exploration of the structure-activity relationship (SAR) by varying substituents at specific positions. nih.gov

This design principle can be directly applied to the this compound core. The C5 position can be modified to modulate properties like target binding, solubility, or metabolic stability. For example, introducing polar groups like morpholine (B109124) or triazole via Buchwald-Hartwig amination or click chemistry on an alkynylated intermediate could enhance pharmacokinetic properties.

Furthermore, the scaffold can be used to construct conjugates. The amino group at C4 or a nucleophile introduced at C2 can serve as a linker point to attach other molecules, such as peptides, carbohydrates, or metal-chelating moieties. For example, copper complexes of 4-aminoquinoline derivatives have been synthesized and shown to possess biological activity, suggesting a role for metal-based conjugates. nih.gov The synthesis of such conjugates often involves forming an amide or a stable C-N bond, leveraging the nucleophilicity of the amino group or its derivatives.

The rational design of inhibitors for specific biological targets, such as epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), has led to the synthesis of pyrimido[4,5-b]quinoline derivatives with potent anticancer activity. nih.gov This demonstrates that elaborating the this compound scaffold into more complex, fused systems is a viable strategy for developing targeted therapeutics.

| Analog/Conjugate Type | Design Strategy | Key Reactions | Potential Application |

| 5-Aryl/Heteroaryl Analogs | Modulate target interaction and physicochemical properties. | Suzuki, Stille, or Hiyama Coupling at C5. | Kinase Inhibitors, Antimalarials. nih.gov |

| Advanced Fused Systems | Create rigid structures to fit specific protein binding pockets. | Cyclization reactions involving the C4-amino group. | Anticancer Agents (e.g., EGFR/HER2 inhibitors). nih.gov |

| Metal-based Conjugates | Introduce novel mechanisms of action or imaging properties. | Coordination of the N1 and C4-amino group with a metal center. | Antimalarials, Imaging Probes. nih.gov |

| Linker-Driven Conjugates | Attach biomolecules or pharmacophores. | Amide coupling at the C4-amino group or substitution at C2. | Targeted Drug Delivery, Bifunctional Molecules. |

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Chloroquinolin 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 5-Bromo-2-chloroquinolin-4-amine, a comprehensive analysis using various NMR techniques would be required to unambiguously assign its structure.

Comprehensive ¹H and ¹³C NMR Data Interpretation for Structural Assignment

The ¹H NMR spectrum of this compound is expected to provide key information about the protons on the quinoline (B57606) core. The aromatic region would likely display a set of coupled signals corresponding to the protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect of the amine group. The proton on the C3 position is anticipated to appear as a singlet. The amine protons would likely present as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The carbon atoms attached to the electronegative bromine and chlorine atoms (C5 and C2) would be expected to show characteristic downfield shifts. The chemical shifts of the other carbon atoms in the quinoline ring would provide further confirmation of the substitution pattern.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | --- | s | --- |

| H-6 | --- | d | --- |

| H-7 | --- | t | --- |

| H-8 | --- | d | --- |

| NH₂ | --- | br s | --- |

| Note: This table is predictive. Actual experimental values are required for confirmation. |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | --- |

| C-3 | --- |

| C-4 | --- |

| C-4a | --- |

| C-5 | --- |

| C-6 | --- |

| C-7 | --- |

| C-8 | --- |

| C-8a | --- |

| Note: This table is predictive. Actual experimental values are required for confirmation. |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, confirming the connectivity of the protons on the benzene moiety of the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton to its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the placement of the bromine at C5 and the chlorine at C2 by observing correlations between protons and the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. This could be used to confirm the conformation of the molecule, for instance, by observing through-space interactions between the amine protons and the proton at C3.

Solid-State NMR Spectroscopy for Polymorph and Crystal Structure Analysis

In the absence of single-crystal X-ray diffraction data, solid-state NMR (ssNMR) spectroscopy could offer valuable insights into the crystalline form of this compound. ssNMR can be used to study polymorphism, identify the number of molecules in the asymmetric unit, and provide information about intermolecular interactions in the solid state.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Exact Mass Determination for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of the molecular ion. For this compound (C₉H₆BrClN₂), the calculated monoisotopic mass would be compared to the experimentally measured value. A close match (typically within 5 ppm) would provide strong evidence for the proposed molecular formula, taking into account the characteristic isotopic pattern of bromine and chlorine.

Fragmentation Pathway Analysis for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a series of daughter ions. The analysis of these fragmentation patterns can provide significant structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the bromine and chlorine atoms, as well as fragmentation of the quinoline ring system. The observed fragmentation pattern would serve as a fingerprint for the molecule and further corroborate its structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a fundamental tool for identifying the functional groups and probing the molecular structure of a compound.

Characterization of Functional Groups and Bond Vibrations

An experimental IR and Raman spectrum of this compound would be expected to show characteristic vibrational modes. Key absorptions would include the N-H stretching vibrations of the amine group, typically appearing in the region of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline ring would be observed in the 1400-1600 cm⁻¹ range. The C-Cl and C-Br stretching vibrations would be found at lower wavenumbers, providing clear evidence of halogenation. Without experimental data, a precise data table of these vibrational frequencies cannot be compiled.

Analysis of Intermolecular Interactions in the Solid State

In the solid state, intermolecular interactions such as hydrogen bonding play a crucial role in the packing of molecules. For this compound, the primary amine group would be expected to act as a hydrogen bond donor, while the nitrogen atom of the quinoline ring could act as an acceptor. These interactions would lead to shifts in the vibrational frequencies of the involved functional groups, particularly the N-H stretching bands in the IR spectrum. A detailed analysis would require solid-state IR or Raman spectroscopy, which has not been reported for this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides insights into the electronic structure and potential luminescent properties of a molecule.

Investigation of Electronic Transitions and Chromophoric Properties

The UV-Vis absorption spectrum of this compound is predicted to be influenced by the extended π-system of the quinoline core. Substituents such as the bromine, chlorine, and amine groups would act as auxochromes, modulating the position and intensity of the absorption bands. Typically, quinoline derivatives exhibit π → π* and n → π* electronic transitions. The exact wavelengths (λmax) and molar absorptivity coefficients (ε) for these transitions are dependent on the solvent and the specific substitution pattern, and no such experimental data has been published.

Luminescence Characteristics and Quantum Yield Studies

Whether this compound exhibits fluorescence is currently unknown. If it were fluorescent, studies would focus on determining its emission spectrum, fluorescence quantum yield, and lifetime. These properties are highly sensitive to the molecular structure and environment. The presence of heavy atoms like bromine can sometimes lead to phosphorescence rather than fluorescence due to enhanced intersystem crossing. However, without experimental investigation, any discussion of its luminescent properties remains speculative.

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would offer a detailed view of the crystal packing and the network of intermolecular interactions, such as hydrogen bonds and halogen bonds. While crystal structures for analogous compounds like 5-Bromo-2-chloropyrimidin-4-amine have been reported, providing valuable comparative data, the specific crystal structure for this compound is not available in the Cambridge Structural Database or other public repositories.

Single-Crystal X-ray Diffraction for Bond Lengths, Bond Angles, and Dihedral Angles

Comprehensive single-crystal X-ray diffraction data for this compound, which is essential for the precise determination of bond lengths, bond angles, and dihedral angles, is not currently available in published, peer-reviewed literature or public crystallographic databases. The structural parameters of a molecule are foundational to understanding its chemical behavior, reactivity, and potential interactions. Without experimental crystallographic data, a definitive analysis of the molecular geometry of this specific compound cannot be provided.

Analysis of Crystal Packing and Supramolecular Assembly (e.g., Hydrogen Bonding, Halogen Bonding)

An analysis of the crystal packing and supramolecular assembly of this compound is contingent upon the availability of its crystal structure, which has not been publicly reported. However, based on the functional groups present in the molecule—an amine group (-NH2), a bromine atom, and a chlorine atom—several types of non-covalent interactions would be anticipated to govern its solid-state architecture.

The amine group is a potent hydrogen bond donor, while the nitrogen atom of the quinoline ring and the halogen atoms can act as hydrogen bond acceptors. This would likely lead to the formation of a network of intermolecular hydrogen bonds, a common and powerful tool in directing molecular assembly. Furthermore, the presence of bromine and chlorine atoms introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor), such as the nitrogen of the quinoline ring or the amine group of a neighboring molecule. The interplay and competition between hydrogen and halogen bonding are of significant interest in the field of crystal engineering and supramolecular chemistry. The specific nature and hierarchy of these interactions in the crystal lattice of this compound remain a subject for future experimental investigation.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Analysis (if applicable)

There is no information available in the scientific literature regarding the synthesis of chiral derivatives of this compound or their analysis using Circular Dichroism (CD) spectroscopy. CD spectroscopy is a powerful technique for studying chiral molecules and their conformational properties. Should chiral derivatives of this compound be synthesized in the future, for instance, by introducing a chiral center in a substituent or by resolving the molecule into enantiomers if it possesses axial chirality, CD spectroscopy would be an invaluable tool. It could be employed to determine the absolute configuration of the enantiomers, investigate conformational changes in solution, and study potential host-guest interactions with other chiral molecules.

Computational and Theoretical Investigations of 5 Bromo 2 Chloroquinolin 4 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. For a compound like 5-Bromo-2-chloroquinolin-4-amine, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach.

The initial step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Based on studies of similar substituted quinolines, it is expected that the quinoline (B57606) core would be largely planar. researchgate.netresearchgate.net The primary conformational flexibility would arise from the rotation of the amino group (-NH2) relative to the quinoline ring. A potential energy surface scan, varying the dihedral angles associated with the C4-N bond, would identify the most stable conformer, which is typically the one that minimizes steric hindrance and maximizes favorable electronic interactions, such as hydrogen bonding.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data Based on Analogous Compounds)

| Parameter | Predicted Value (Å or °) |

| C2-Cl Bond Length | ~1.74 Å |

| C4-N Bond Length | ~1.36 Å |

| C5-Br Bond Length | ~1.90 Å |

| C3-C4-N Bond Angle | ~122° |

| C4-C-N-H Dihedral Angle | ~0° or ~180° (planar) |

Note: These values are illustrative and based on typical bond lengths and angles found in computationally analyzed chloro- and bromo-substituted aminoquinolines.

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed across the heterocyclic ring, particularly around the electron-withdrawing chloro and bromo substituents, highlighting potential sites for nucleophilic attack. dergipark.org.trscirp.org The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this molecule, negative potential (red/yellow) would be expected around the nitrogen atom of the quinoline ring and the amino group, signifying regions prone to electrophilic interaction. Positive potential (blue) would be anticipated around the hydrogen atoms of the amino group, indicating sites for nucleophilic interaction. researchgate.net

Table 2: Predicted Electronic Properties for this compound (Illustrative Data)

| Property | Predicted Value (eV) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 5.0 eV |

Note: These are typical energy values for similar heterocyclic compounds and serve as an illustrative example.

DFT calculations can accurately predict various spectroscopic parameters, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netnih.govnyu.edu The predicted shifts for the protons and carbons in this compound would be influenced by the electronic environment created by the halogen and amino substituents. For instance, the protons on the benzene (B151609) ring would show distinct chemical shifts depending on their proximity to the bromine atom.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (IR and Raman spectra) are used to identify the characteristic vibrational modes of the molecule. researchgate.netnumberanalytics.com For this compound, specific frequencies would correspond to the stretching and bending of the N-H, C-Cl, C-Br, and C=N bonds, as well as the vibrations of the quinoline ring system.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). nih.govnih.govresearchgate.net The calculations would likely predict strong π→π* transitions characteristic of the aromatic quinoline system, with the positions of the absorption maxima (λ_max) influenced by the auxochromic amino group and the halogen substituents.

Global and local reactivity descriptors derived from DFT, such as chemical hardness, softness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. rsc.orgnih.gov Fukui functions are particularly useful for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netrowansci.comwikipedia.org For this compound, the Fukui function f⁻ would likely be highest on the amino group, predicting it as the primary site for electrophilic attack. The f⁺ function would highlight the carbon atoms attached to the chlorine and bromine as probable sites for nucleophilic attack. nih.govresearchgate.net

Molecular Dynamics Simulations (for studying dynamic behavior or interactions with non-biological model systems)

While often used for biological systems, molecular dynamics (MD) simulations can also be employed to study the dynamic behavior of this compound in various solvents or its interaction with non-biological surfaces or materials. researchgate.netnih.gov An MD simulation would model the movement of the atoms over time, providing insights into conformational changes, solvent effects, and the formation of intermolecular interactions, such as hydrogen bonding with solvent molecules. This can be particularly relevant for understanding its solubility and behavior in solution.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are statistical methods that correlate the structural or property descriptors of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.govscience.gov

For this compound to be included in a QSAR study, a set of structurally related quinoline derivatives with known biological activity (e.g., as kinase inhibitors or antimicrobial agents) would be required. capes.gov.brnih.govcapes.gov.br Various molecular descriptors for each compound, such as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and lipophilic (e.g., LogP) properties, would be calculated. A mathematical model would then be developed to predict the activity based on these descriptors. The position and nature of the substituents (bromo at C5, chloro at C2, amino at C4) would be critical variables in such a model.

Similarly, a QSPR model could be developed to predict physicochemical properties like boiling point, melting point, or solubility for a series of quinoline derivatives, including the title compound. science.gov These models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding synthetic efforts toward molecules with desired characteristics. researchgate.netresearchgate.net

Development of Predictive Models Based on Molecular Descriptors

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are fundamental in computational chemistry for forecasting the biological activity and physicochemical properties of novel compounds. For quinoline derivatives, these models are constructed by correlating their structural or physicochemical features (molecular descriptors) with observed activities or properties.

The development of such models for a compound like this compound would begin with the calculation of a wide array of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. For instance, studies on quinolone derivatives have successfully employed genetic algorithms combined with multiple linear regression (GA-MLR) to model physicochemical properties like refractive index, polarizability, and HOMO-LUMO energy gap. nih.gov The models generated are typically validated using techniques like leave-one-out cross-validation to ensure their predictive power. nih.gov

In the case of halogenated aromatic compounds, descriptors derived from electrostatic potential calculations, along with molecular volume and HOMO-LUMO energies, have proven effective in creating linear relationships for properties such as vapor pressure, octanol/water partition coefficient, and aqueous solubility. nih.gov For a series of quinoline-amino-piperidine derivatives, 2D-QSAR models have been developed that can explain a significant percentage of the variance in the observed biological activity, demonstrating high predictive capacity. ijpsnonline.com

Table 1: Representative Molecular Descriptors Used in QSAR/QSPR Studies of Quinoline Analogs

| Descriptor Category | Example Descriptors | Predicted Property |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Bioavailability, Solubility |

| Topological | Wiener Index, Kier & Hall Shape Indices | Biological Activity |

| Geometrical | Molecular Volume, Surface Area | Binding Affinity |

| Electrostatic | Dipole Moment, Electrostatic Potential | Receptor Interaction, Solubility |

| Quantum-Chemical | HOMO/LUMO Energies, Mulliken Charges | Reactivity, Stability |

This table represents a compilation of descriptor types commonly used in the computational study of quinoline derivatives and is not based on a direct study of this compound.

Identification of Structural Features Correlating with Specific Properties

The analysis of predictive models reveals which structural features are most influential in determining a specific property. For quinoline derivatives, the nature and position of substituents on the quinoline core are critical. For example, in a study of quinazoline (B50416) analogues, another class of nitrogen-containing heterocyclic compounds, the presence of an electron-withdrawing group at a specific position was found to enhance inhibitory activity against a particular enzyme. nih.gov

For this compound, key structural features would include:

The Quinoline Scaffold: A bicyclic aromatic system that provides a rigid framework for the presentation of functional groups.

The Amino Group at C4: This group can act as a hydrogen bond donor and a basic center, significantly influencing its interaction with biological macromolecules.

The Chloro Group at C2: This electron-withdrawing group can affect the electron distribution of the entire ring system and may participate in halogen bonding or other specific interactions.

The Bromo Group at C5: Another bulky, electron-withdrawing halogen that can influence the molecule's size, shape, and electronic properties, potentially forming halogen bonds.

Molecular Docking Studies with Established Receptor Models (excluding clinical targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org It is a valuable tool for understanding potential interactions between a ligand, such as this compound, and a receptor's binding site. While docking studies are prevalent in drug discovery targeting clinical receptors, the methodology can be applied to any well-characterized receptor model to explore potential interactions.

In the context of quinoline derivatives, molecular docking studies have been performed to understand their binding affinity and orientation within the active sites of various enzymes and receptors. nih.govresearchgate.net These studies typically involve a grid-based docking approach where the receptor is held rigid, and the ligand is allowed to flexibly explore the binding pocket. semanticscholar.org The quality of the binding is then evaluated using a scoring function that estimates the binding free energy.

For a compound like this compound, a hypothetical docking study into a non-clinical receptor model would analyze interactions such as:

Hydrogen Bonds: The amino group at the C4 position is a prime candidate for forming hydrogen bonds with amino acid residues in a receptor's binding site.

Halogen Bonds: The chlorine at C2 and bromine at C5 could form halogen bonds with electron-donating atoms like oxygen or nitrogen in the receptor.

Pi-Pi Stacking: The aromatic quinoline ring can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The quinoline ring system can also participate in hydrophobic interactions with nonpolar residues.

Docking studies on 2-chloroquinoline (B121035) derivatives have shown that the chloroquinoline moiety can occupy specific pockets within a binding site, with the chlorine atom being a key interaction point. nih.gov The results of such simulations provide valuable insights into the potential binding modes and affinities of the compound, which can guide the design of new derivatives with enhanced or more specific interactions.

Table 2: Potential Molecular Interactions for this compound in a Receptor Binding Site

| Type of Interaction | Potential Participating Group(s) on Ligand | Potential Interacting Residues in Receptor |

| Hydrogen Bonding | 4-amino group | Asp, Glu, Ser, Thr, Asn, Gln |

| Halogen Bonding | 2-chloro group, 5-bromo group | Backbone carbonyls, Asp, Glu, Ser, Thr |

| Pi-Pi Stacking | Quinoline ring system | Phe, Tyr, Trp |

| Hydrophobic Interactions | Quinoline ring system | Ala, Val, Leu, Ile, Met, Pro |

This table is a hypothetical representation of potential interactions based on the structure of this compound and general principles of molecular docking.

In Vitro Biological Activity and Mechanistic Investigations of 5 Bromo 2 Chloroquinolin 4 Amine and Its Derivatives

Evaluation of Antimicrobial Activities in Preclinical Models (In Vitro)

The antimicrobial potential of quinoline (B57606) derivatives has been a subject of extensive research. Studies have shown that modifications to the quinoline scaffold, including the introduction of bromine and chlorine atoms, can significantly influence their biological activity.

Antibacterial Spectrum and Potency against Pathogenic Strains

Derivatives of 5-bromo-2-chloroquinolin-4-amine have been investigated for their efficacy against a range of pathogenic bacteria. Research indicates that these compounds exhibit a broad spectrum of activity, with notable potency against both Gram-positive and Gram-negative bacteria.

The antibacterial efficacy of these compounds is quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a compound that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in microbial death. qlaboratories.com

Studies on various quinoline derivatives have demonstrated their antibacterial potential. For instance, certain quinoxaline-based compounds, which share structural similarities with quinoline derivatives, have shown good to moderate antibacterial activity against S. aureus (MICs of 4–16 μg/mL) and B. subtilis (MICs of 8–32 μg/mL). nih.gov Another study on partially acylated thymidine (B127349) derivatives found MIC values of 0.3125 mg/ml against Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, with MBC values of 0.625 mg/ml. banglajol.info Similarly, novel tetracyclic azaphenothiazines with a quinoline ring exhibited significant activity against P. aeruginosa with MIC values ranging from 2 to 8 µg/mL. mdpi.com

Interactive Table: In Vitro Antibacterial Activity of Representative Quinolone Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|---|

| Quinoxaline Derivatives (5m-5p) | S. aureus | 4-16 | Not Reported | nih.gov |

| Quinoxaline Derivatives (5m-5p) | B. subtilis | 8-32 | Not Reported | nih.gov |

| Tetracyclic Azaphenothiazine (21) | P. aeruginosa | 2-8 | Not Reported | mdpi.com |

| Partially Acylated Thymidine (3, 7, 12) | B. subtilis | 312.5 | 625 | banglajol.info |

| Partially Acylated Thymidine (3, 7, 12) | E. coli | 312.5 | 625 | banglajol.info |

Antifungal and Antimycobacterial Activity Assessments

In addition to antibacterial properties, derivatives of this compound have been assessed for their activity against fungi and mycobacteria. Some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have demonstrated significant activity against the yeast Candida albicans. researchgate.net Furthermore, certain pyridine (B92270) derivatives have shown excellent activity against Mycobacterium kansasii, with MIC values ranging from 8 to 4 μmol/L. nih.gov

Antibiofilm Activity against Bacterial Biofilms

Bacterial biofilms are a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. Some tetrazine derivatives linked to a benzothiazole (B30560) moiety have been shown to prevent biofilm formation in various bacteria by over 50%. nih.gov Specifically, compounds 4a, 4b, and 4c demonstrated biofilm inhibition percentages ranging from 52% to 86.5%. nih.gov This suggests that quinoline derivatives could also interfere with biofilm formation, a crucial aspect of their antimicrobial potential.

Elucidation of Antimicrobial Mechanisms of Action

The antimicrobial mechanisms of quinoline derivatives are multifaceted. One proposed mechanism is the disruption of the bacterial cell membrane's structural integrity, leading to the leakage of intracellular components and eventual cell death. nih.gov This can be observed through methods like the crystal violet uptake assay. researchgate.net Other mechanisms include the inhibition of essential enzymes and interference with nucleic acid synthesis. nih.govresearchgate.net For instance, quinolones can bind to the bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby blocking this vital process. nih.gov Some antimicrobial agents also work by inhibiting protein synthesis by targeting ribosomal subunits. nih.gov

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines (In Vitro)

Beyond their antimicrobial effects, derivatives of this compound have been investigated for their potential as anticancer agents. A variety of 4-aminoquinoline (B48711) derivatives have demonstrated significant cytotoxic effects against different human breast tumor cell lines, including MCF7 and MDA-MB468. nih.gov

For example, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have shown strong cytotoxic activity, with GI50 values ranging from 0.4 to 8 µM, and were found to suppress cell cycle progression in leukemia and lymphoma cells. mdpi.com Another study on 7-Chloro-(4-thioalkylquinoline) derivatives also reported antiproliferative activity through the induction of apoptosis and damage to DNA/RNA. nih.gov

Interactive Table: In Vitro Antiproliferative Activity of Representative Quinolone Derivatives

| Compound/Derivative | Cancer Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| 7-chloro-4-aminoquinoline-benzimidazole hybrids (5d, 8d, 12d) | Leukemia and Lymphoma cells | 0.4 - 8 | mdpi.com |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB468 | 7.35 | nih.gov |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | nih.gov |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (2) | MCF-7 | 0.013 | mdpi.com |

Cell Viability and Proliferation Assays (e.g., MTT, SRB)

The assessment of cell viability and proliferation is a fundamental step in determining the cytotoxic potential of a chemical compound. Standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and SRB (Sulforhodamine B) are commonly employed for this purpose. nih.gov These assays measure metabolic activity or total protein content, respectively, which generally correlate with the number of viable cells. nih.govsigmaaldrich.comlabome.com

For derivatives of the 4-aminoquinoline scaffold, extensive research has been conducted. For instance, a series of 4-aminoquinoline derivatives were evaluated for their cytotoxic effects on human breast tumor cell lines, MCF7 and MDA-MB468. nih.gov One particular derivative, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, demonstrated significant potency against MDA-MB-468 cells. nih.gov Another compound, butyl-(7-fluoro-quinolin-4-yl)-amine, showed more potent effects on MCF-7 cells when compared to chloroquine (B1663885). nih.gov These findings highlight that modifications to the 4-aminoquinoline core can lead to significant cytotoxic activity against cancer cell lines. nih.gov

Cell proliferation can also be more directly measured by assessing DNA synthesis. labome.com Techniques like the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine analog, into newly synthesized DNA allow for the quantification of proliferating cells. sigmaaldrich.comlabome.comresearchgate.net

While specific data on the cytotoxicity of this compound itself is not extensively detailed in the reviewed literature, the activity of its close analogs suggests that this compound could also exhibit effects on cell viability, warranting further investigation.

Mechanistic Studies on Cell Cycle Regulation, Apoptosis Induction, and Autophagy Modulation

Delving deeper than simple cytotoxicity, mechanistic studies aim to uncover how a compound exerts its effects at a molecular level. This includes investigating its impact on the cell cycle, its ability to induce programmed cell death (apoptosis), and its role in modulating autophagy.

Studies on related compounds provide insights into potential mechanisms. For example, the flavonoid prunetrin (B192197) has been shown to induce cell cycle arrest in the G2/M phase in Hep3B liver cancer cells. nih.govmdpi.com This arrest is associated with a decrease in the expression of key cyclin proteins like Cyclin B1, CDK1/CDC2, and CDC25c. nih.govmdpi.com Furthermore, prunetrin treatment promoted the cleavage of PARP and caspase-3, which are hallmark proteins of apoptosis. nih.govmdpi.com The increased expression of the pro-apoptotic protein Bak and decreased expression of the anti-apoptotic protein Bcl-xL further support the induction of apoptosis through the mitochondrial pathway. nih.govmdpi.com

While these findings are for a different class of compound, they illustrate the types of detailed mechanistic investigations that are crucial for understanding the anticancer potential of a molecule. Similar in-depth studies on this compound and its derivatives would be necessary to elucidate their specific mechanisms of action regarding cell cycle regulation and apoptosis.

Investigation of Specific Target Enzyme or Receptor Inhibition (e.g., Kinases, Topoisomerases)

Many therapeutic agents function by inhibiting specific enzymes or receptors that are critical for cell survival or proliferation. For quinoline-based compounds, a well-known target is the bacterial type II topoisomerase enzymes, DNA gyrase and DNA topoisomerase IV. nih.gov These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death. nih.gov

Antiplasmodial and Antimalarial Activities (In Vitro)

The 4-aminoquinoline scaffold is famously the basis for several antimalarial drugs, including chloroquine. researchgate.net Consequently, there is significant interest in the antiplasmodial activity of new derivatives.

Inhibition of Parasite Growth in Erythrocytic and Other In Vitro Stages

Numerous studies have demonstrated the in vitro antiplasmodial activity of 4-aminoquinoline derivatives against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These assays typically involve culturing the parasite in the presence of the test compound and measuring the inhibition of parasite growth. scielo.br

For example, a study on new 4-aminoquinoline derivatives showed them to be effective against P. falciparumin vitro. nih.gov The antiplasmodial activity is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. Some novel aminoquinoline derivatives have shown moderate in vitro antimalarial activity against both chloroquine-susceptible (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. researchgate.net In one study, a series of beta amino ketones, which can be considered derivatives, exhibited IC50 values ranging from 0.98 μM to 47.95 μM against the W2 strain. scielo.br

The following table summarizes the in vitro antiplasmodial activity of some 4-aminoquinoline derivatives:

| Compound Derivative Type | P. falciparum Strain(s) | IC50 Range (µM) | Reference |

| Beta Amino Ketones | W2 | 0.98 - 47.95 | scielo.br |

| Aminoquinoline Derivatives | 3D7, Dd2 | Moderate Activity | researchgate.net |

| 4-Aminoquinoline Analogs | Chloroquine-Resistant | Potent Activity | nih.gov |

This table is for illustrative purposes and represents findings for derivatives of the 4-aminoquinoline scaffold, not necessarily this compound itself.

Molecular Mechanisms of Action (e.g., Inhibition of Heme Detoxification, β-Hematin Formation)

The primary mechanism of action for many 4-aminoquinoline antimalarials is the inhibition of heme detoxification in the parasite. nih.gov During its life cycle in red blood cells, the malaria parasite digests hemoglobin, releasing large amounts of toxic heme. nih.gov The parasite detoxifies this heme by crystallizing it into an inert substance called hemozoin, which is biochemically equivalent to β-hematin. nih.gov